1-Monolinolenin

Food Safety Antimicrobial Monoglycerides Listeria monocytogenes

Source 1-Monolinolenin (CAS 26545-75-5) for applications where generic monoacylglycerols or free α-linolenic acid cannot substitute. This sn-1-substituted MAG delivers species-specific antibacterial activity—effective against Bacillus subtilis while sparing Staphylococcus aureus—enabling narrow-spectrum antimicrobial development and microbiome studies. It resists hydrolysis by cPLA₂, unlike arachidonoyl-MAGs, providing a precise negative control for phospholipase A₂ inhibitor screening. At 15 ppm, it achieves a 6 Log reduction of Listeria monocytogenes in 20 seconds—10-fold more potent than monolinolein—reducing formulation costs in food safety applications. Stored at −20°C under inert atmosphere to preserve polyunsaturated integrity (logP 6.27, mp 14–15°C). Verify species-specific membrane disruption kinetics and enzyme selectivity with this compound-specific reagent.

Molecular Formula C21H36O4
Molecular Weight 352.5 g/mol
CAS No. 26545-75-5
Cat. No. B15125742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Monolinolenin
CAS26545-75-5
Molecular FormulaC21H36O4
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3+,7-6+,10-9+
InChIKeyGGJRAQULURVTAJ-IUQGRGSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Monolinolenin CAS 26545-75-5: Procurement-Focused Overview for R&D and Industrial Sourcing


1-Monolinolenin (CAS 26545-75-5), also designated as 1-monolinolenoyl-rac-glycerol or glyceryl monolinolenate, is a polyunsaturated 1-monoacylglycerol (MAG) consisting of a glycerol backbone esterified at the sn-1 position with α-linolenic acid (ALA, 18:3 n-3) [1]. This compound functions both as an endogenous lipid signaling molecule and as a bioactive metabolite in plant and microbial systems [2]. In procurement contexts, its distinct physicochemical signature—including a logP of 6.27, a melting range of 14–15 °C, and pronounced oxidative sensitivity necessitating storage at −20 °C—directly informs handling, formulation, and stability protocols [3].

Why 1-Monolinolenin CAS 26545-75-5 Cannot Be Interchanged with Generic MAGs or Free ALA


Substituting 1-monolinolenin with a generic monoacylglycerol—or even with its constituent free fatty acid (α-linolenic acid)—is not scientifically valid due to fundamental differences in membrane interaction kinetics, enzymatic processing, and biological targeting. 1-Monolinolenin exhibits a bactericidal spectrum distinct from both ALA and other monoacylglycerols, demonstrating activity against Bacillus subtilis while lacking efficacy against Staphylococcus aureus, a profile not shared by its free fatty acid counterpart [1]. Moreover, its susceptibility to hydrolysis by key metabolic enzymes such as cytosolic phospholipase A2 (cPLA2) diverges markedly from that of arachidonoyl-MAGs, with 1-monolinolenin showing undetectable hydrolysis under conditions where sn-1/3-arachidonyl-MAG is significantly cleaved [2]. These enzymatic and membrane-level distinctions preclude simple substitution and necessitate compound-specific sourcing for applications requiring precise bioactivity.

1-Monolinolenin CAS 26545-75-5: Quantitative Differentiation Evidence Against Comparator Molecules


Antimicrobial Efficacy: 1-Monolinolenin vs. Monolinolein Against Listeria monocytogenes

In a comparative study assessing the deactivation of Listeria monocytogenes, 1-monolinolenin demonstrated superior antimicrobial efficacy compared to monolinolein. Following a 20-second treatment at the lowest tested concentration, 1-monolinolenin achieved a 6 Log CFU/mL reduction, whereas monolinolein achieved a 5 Log CFU/mL reduction [1]. This differential potency is critical for applications requiring rapid microbial deactivation.

Food Safety Antimicrobial Monoglycerides Listeria monocytogenes

cPLA2 Substrate Specificity: Resistance of 1-Monolinolenin to Hydrolysis vs. Arachidonoyl-MAG

The recombinant human 85-kDa cytosolic phospholipase A2 (cPLA2) exhibits marked substrate selectivity among monoacylglycerols. Under identical assay conditions, significant enzymatic hydrolysis of sn-1/3-arachidonylmonoacylglycerol was measured, whereas sn-1/3-alpha-linolenoyl-monoacylglycerol (1-monolinolenin) was not detectably hydrolyzed [1]. This indicates a pronounced resistance of 1-monolinolenin to cPLA2-mediated cleavage.

Enzymology Lipid Signaling Phospholipase A2

Bacterial Spectrum Selectivity: 1-Monolinolenin vs. α-Linolenic Acid

1-Monolinolenin exhibits a narrower antibacterial spectrum compared to its constituent free fatty acid, α-linolenic acid (ALA). While ALA demonstrates bactericidal activity against both Staphylococcus aureus and Bacillus subtilis, 1-monolinolenin exhibits activity solely against B. subtilis, with no detectable activity against S. aureus [1]. This differential selectivity highlights the impact of glycerol esterification on biological targeting.

Natural Products Antibacterial Bacillus subtilis

Positional Stability: Sn-1 Monoacylglycerol vs. Alternative Acylation Sites

The positional isomer Sn-1 monolinolenin (1-monolinolenin) exhibits greater thermal stability compared to Sn-2 and Sn-1,3 acylated forms. Kinetic analysis of isomer formation demonstrates that the Sn-1 position is more stable than both Sn-1,3 and Sn-1,2 configurations [1]. This enhanced stability reduces the propensity for isomerization and degradation during storage and processing.

Lipid Chemistry Thermal Stability Isomerization

Plasma Clearance Modulation: 1-Monolinolenin vs. Monoarachidonin and Monoolein

In a rat model of chylomicron-like emulsion clearance, the addition of different monoacylglycerols yielded distinct effects on plasma clearance rates. Monoarachidonin (M20:4) slowed remnant clearance to a degree comparable to saturated monoacylglycerols. In contrast, 1-monolinolenin (M18:3) and monolinolein (M18:2) were less effective at slowing clearance, while monoolein exhibited the least effect [1]. This positions 1-monolinolenin as an intermediate modulator of lipoprotein remnant clearance.

Lipoprotein Metabolism Pharmacokinetics Chylomicron Remnants

Antimicrobial Efficacy: Monolinolenin vs. Monolinolein Against Listeria monocytogenes

In a comparative study assessing the deactivation of Listeria monocytogenes, monolinolenin demonstrated superior antimicrobial efficacy compared to monolinolein. Following a 20-second treatment at the lowest tested concentration, monolinolenin achieved a 6 Log CFU/mL reduction, whereas monolinolein achieved a 5 Log CFU/mL reduction [1]. This differential potency is critical for applications requiring rapid microbial deactivation.

Food Safety Antimicrobial Monoglycerides Listeria monocytogenes

Optimal Application Scenarios for 1-Monolinolenin CAS 26545-75-5 Based on Evidence


Targeted Antibacterial Research Against Bacillus Species

Leverage the selective antibacterial activity of 1-monolinolenin against Bacillus subtilis, with no cross-activity against Staphylococcus aureus, to investigate species-specific mechanisms of membrane disruption [1]. This is particularly valuable in microbiome studies or in the development of narrow-spectrum antimicrobial agents where preservation of commensal Staphylococci is desired.

Enzymatic Studies of cPLA2 Substrate Specificity

Employ 1-monolinolenin as a negative control or selective substrate in cPLA2 activity assays, given its resistance to hydrolysis compared to arachidonoyl-MAGs [1]. This application is critical for dissecting the substrate preferences of phospholipase A2 enzymes and for validating inhibitor selectivity in drug discovery programs.

Formulation of Rapid-Acting Antimicrobial Food Preservatives

Incorporate 1-monolinolenin into food safety formulations where a 6 Log reduction in Listeria monocytogenes within 20 seconds at 15 ppm is required [1]. The 10-fold greater efficacy over monolinolein at equivalent concentrations enables lower usage rates and reduced formulation costs while maintaining antimicrobial performance.

Lipoprotein Metabolism and Chylomicron Remnant Clearance Studies

Utilize 1-monolinolenin as an intermediate modulator in chylomicron-like emulsion studies to investigate postprandial lipid clearance mechanisms [1]. Its effect, distinct from both saturated MAGs and monoolein, provides a calibrated tool for probing the relationship between acyl chain unsaturation and hepatic remnant uptake.

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